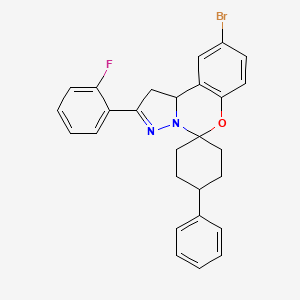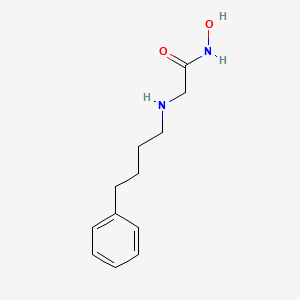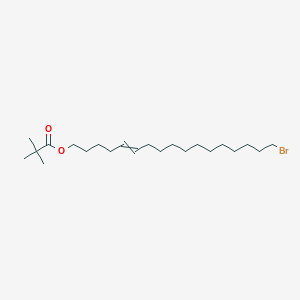
1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate is an organophosphorus compound characterized by the presence of a dimethoxyphosphoryl group, an ethenyl linkage, and a 4-fluorophenoxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate typically involves the reaction of dimethyl phosphite with an appropriate alkyne or alkene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydride. The process may also involve the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxide derivatives.
Substitution: Formation of substituted phenoxyacetates.
Applications De Recherche Scientifique
1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate involves its interaction with molecular targets through its phosphoryl and phenoxy groups. These interactions can lead to the modulation of enzymatic activity or the alteration of molecular pathways. The compound’s effects are mediated by its ability to form stable complexes with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
- 1-(Dimethoxyphosphoryl)ethenyl (4-chlorophenoxy)acetate
- 1-(Dimethoxyphosphoryl)ethenyl (4-bromophenoxy)acetate
- 1-(Dimethoxyphosphoryl)ethenyl (4-methylphenoxy)acetate
Uniqueness: 1-(Dimethoxyphosphoryl)ethenyl (4-fluorophenoxy)acetate is unique due to the presence of the fluorine atom in the phenoxy moiety, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
916905-97-0 |
|---|---|
Formule moléculaire |
C12H14FO6P |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
1-dimethoxyphosphorylethenyl 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C12H14FO6P/c1-9(20(15,16-2)17-3)19-12(14)8-18-11-6-4-10(13)5-7-11/h4-7H,1,8H2,2-3H3 |
Clé InChI |
WPEMDZBXXJBIEI-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=C)OC(=O)COC1=CC=C(C=C1)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12620075.png)
![3,5-Dichloro-N-{[(3S,4R)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12620077.png)

![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-](/img/structure/B12620097.png)
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12620101.png)
![Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy-](/img/structure/B12620102.png)


![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)

![8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12620138.png)

![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
